Cas no 901-93-9 (Estrone 3-Acetate)
Estrone 3-Acetate Chemical and Physical Properties
Names and Identifiers
-
- Estra-1,3,5(10)-trien-17-one,3-(acetyloxy)-
- ESTRONE ACETATE
- 3-acetoxy-1,3,5(10)-estratrien-17-one
- 3-Acetoxy-17-oxo-estra-1,3,5(10)-triene
- 3-ACETOXYESTRONE
- 3-Acetoxyestrone R
- 3-Hydroxyestra-1,3,5(10)-17-one acetate
- 3-O-acetyl-estrone
- acetoxyestrone
- Estrone 3-acetate
- Hogival
- oestrone Acetate
- Oestrone-3-acetate
- puboestrene
- Estrone 3-Acetate
-
- Inchi: 1S/C20H24O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-18H,3,5,7-10H2,1-2H3/t16-,17-,18+,20+/m1/s1
- InChI Key: KDPQTPZDVJHMET-XSYGEPLQSA-N
- SMILES: O=C1CC[C@H]2[C@@H]3CCC4C=C(C=CC=4[C@H]3CC[C@@]21C)OC(C)=O
Computed Properties
- Exact Mass: 312.17300
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
Experimental Properties
- Melting Point: 125-127°
- PSA: 43.37000
- LogP: 4.03710
Estrone 3-Acetate Security Information
- Hazard Category Code: 23/24/25-36/37/38-40
- Safety Instruction: 22-26-36/37/39-45
-
Hazardous Material Identification:
Estrone 3-Acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E889075-25mg |
Estrone 3-Acetate |
901-93-9 | 25mg |
$ 69.00 | 2023-09-07 | ||
| TRC | E889075-50mg |
Estrone 3-Acetate |
901-93-9 | 50mg |
$ 126.00 | 2023-09-07 | ||
| TRC | E889075-125mg |
Estrone 3-Acetate |
901-93-9 | 125mg |
$ 283.00 | 2023-04-14 | ||
| TRC | E889075-250mg |
Estrone 3-Acetate |
901-93-9 | 250mg |
$ 546.00 | 2023-09-07 | ||
| Key Organics Ltd | SS-4431-1MG |
Estrone acetate |
901-93-9 | >97% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | SS-4431-5MG |
Estrone acetate |
901-93-9 | >97% | 5mg |
£46.00 | 2025-02-08 | |
| Key Organics Ltd | SS-4431-10MG |
Estrone acetate |
901-93-9 | >97% | 10mg |
£63.00 | 2025-02-08 | |
| Key Organics Ltd | SS-4431-20MG |
Estrone acetate |
901-93-9 | >97% | 20mg |
£76.00 | 2023-04-17 | |
| Key Organics Ltd | SS-4431-0.5G |
Estrone acetate |
901-93-9 | >97% | 0.5g |
£55.00 | 2025-02-08 | |
| Key Organics Ltd | SS-4431-1G |
Estrone acetate |
901-93-9 | >97% | 1g |
£88.00 | 2025-02-08 |
Estrone 3-Acetate Related Literature
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on Estrone 3-Acetate
Comprehensive Guide to Estrone 3-Acetate (CAS No. 901-93-9): Properties, Applications, and Research Insights
Estrone 3-Acetate (CAS No. 901-93-9), a derivative of the naturally occurring estrogen estrone, is a steroid compound with significant relevance in pharmaceutical and biochemical research. This acetylated form enhances the stability and bioavailability of the parent molecule, making it a valuable intermediate in hormone-related studies. With the growing interest in hormone replacement therapy (HRT) and endocrine-disrupting compounds, Estrone 3-Acetate has garnered attention for its potential applications in metabolic and reproductive health research.
The compound’s molecular structure features an acetate group at the 3-position, which modifies its solubility and pharmacokinetic properties. Researchers often utilize Estrone 3-Acetate to investigate estrogen receptor binding affinity or to synthesize more complex steroid derivatives. Its role in women’s health research aligns with trending topics like menopause management and osteoporosis prevention, where estrogen analogs play a pivotal role.
In analytical chemistry, CAS No. 901-93-9 serves as a reference standard for chromatographic methods, ensuring accuracy in quantifying estrogen levels in biological samples. This application is critical in environmental studies monitoring endocrine-disrupting chemicals (EDCs) in water systems—a hot-button issue linked to aquatic ecosystem preservation. The compound’s stability under controlled conditions also makes it a candidate for drug delivery system research, particularly in designing sustained-release formulations.
Recent advancements in green chemistry have spurred interest in optimizing the synthesis of Estrone 3-Acetate to reduce organic solvent use. Such innovations resonate with the pharmaceutical industry’s push toward sustainable manufacturing, addressing concerns about environmental impact while maintaining high purity standards. Additionally, its potential interactions with aromatase enzymes are being explored in oncology research, linking to searches about hormone-dependent cancers.
Quality control of Estrone 3-Acetate involves rigorous testing for residual solvents and stereochemical purity, topics frequently queried in pharmacopoeia compliance discussions. The compound’s shelf-life extension strategies—such as nitrogen-blanketed storage—are also widely debated in laboratory best practices forums. These technical nuances make it a recurring subject in peer-reviewed journals focusing on steroid chemistry.
As regulatory agencies tighten guidelines for hormonally active substances, the demand for well-characterized reference materials like CAS No. 901-93-9 has surged. This trend mirrors increased public awareness about personalized medicine, where precise hormone modulation is essential. Future research may explore its utility in neuroprotective therapies, given emerging evidence of estrogen’s role in cognitive health—a topic dominating aging population healthcare searches.
901-93-9 (Estrone 3-Acetate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)